N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-21(2)18-8-4-16(5-9-18)12-14-20-25(22,23)15-13-17-6-10-19(24-3)11-7-17/h4-11,20H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSREBPKFJJPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Dimethylamino)phenethylamine
4-(Dimethylamino)phenethylamine serves as the amine precursor. Two established routes are prevalent:
Route A: Reductive Amination
- Starting Material : 4-(Dimethylamino)benzaldehyde
- Reaction with Nitroethane :
$$ \text{4-(Dimethylamino)benzaldehyde} + \text{Nitroethane} \xrightarrow{\text{NH}_4\text{OAc}} \text{4-(Dimethylamino)-β-nitrostyrene} $$ - Reduction :
$$ \text{4-(Dimethylamino)-β-nitrostyrene} \xrightarrow{\text{LiAlH}_4} \text{4-(Dimethylamino)phenethylamine} $$
Yield: 68–72%.
Route B: Gabriel Synthesis
- Phthalimide Protection :
$$ \text{4-(Dimethylamino)phenethyl bromide} + \text{Potassium Phthalimide} \xrightarrow{\text{DMF}} \text{N-(4-(Dimethylamino)phenethyl)phthalimide} $$ - Deprotection :
$$ \text{N-(4-(Dimethylamino)phenethyl)phthalimide} \xrightarrow{\text{Hydrazine}} \text{4-(Dimethylamino)phenethylamine} $$
Yield: 75–80%.
Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride
This sulfonyl chloride is typically prepared via a three-step sequence:
Step 1: Thiol Formation
$$ \text{4-Methoxystyrene} + \text{NaSH} \xrightarrow{\text{Ethanol}} \text{2-(4-Methoxyphenyl)ethanethiol} $$
Step 2: Oxidation to Sulfonic Acid
$$ \text{2-(4-Methoxyphenyl)ethanethiol} \xrightarrow{\text{H}2\text{O}2, \text{HCl}} \text{2-(4-Methoxyphenyl)ethanesulfonic Acid} $$
Step 3: Chlorination
$$ \text{2-(4-Methoxyphenyl)ethanesulfonic Acid} + \text{PCl}_5 \xrightarrow{\text{Reflux}} \text{2-(4-Methoxyphenyl)ethanesulfonyl Chloride} $$
Yield: 60–65%.
Sulfonamide Bond Formation
The coupling of 4-(dimethylamino)phenethylamine and 2-(4-methoxyphenyl)ethanesulfonyl chloride is critical. Key parameters include:
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of both reactants |
| Base | Triethylamine (2.2 eq) | Neutralizes HCl, drives reaction |
| Temperature | 0°C → Room temperature | Minimizes side reactions |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Reaction Equation:
$$ \text{2-(4-Methoxyphenyl)ethanesulfonyl Chloride} + \text{4-(Dimethylamino)phenethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} $$
Yield: 82–85%.
Purification and Characterization
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product (purity >98%).
- Column Chromatography : Silica gel (ethyl acetate:hexane = 1:1) for small-scale batches.
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH$$ _3 $$), 2.90–3.10 (m, 4H, SO$$ _2 $$CH$$ _2 $$), 2.60 (t, J = 7.2 Hz, 2H, CH$$ _2 $$N), 2.25 (s, 6H, N(CH$$ _3 $$)$$ _2 $$). - IR (KBr) : 3260 cm$$ ^{-1} $$ (N-H), 1320 cm$$ ^{-1} $$ (S=O asym), 1145 cm$$ ^{-1} $$ (S=O sym).
Scalability and Industrial Considerations
Large-scale production (≥1 kg) necessitates modifications:
- Continuous Flow Synthesis : Reduces reaction time to 2–4 hours.
- Solvent Recycling : Dichloromethane recovery via distillation.
- Safety Protocols : PCl$$ _5 $$ handling under inert atmosphere due to hygroscopicity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Reductive Amination | 72 | 97 | 12.50 |
| Gabriel Synthesis | 80 | 98 | 9.80 |
| Continuous Flow | 78 | 96 | 7.20 |
Challenges and Mitigation Strategies
- Sulfonyl Chloride Hydrolysis :
- Use anhydrous solvents and inert atmosphere.
- Amine Oxidation :
- Add antioxidants (e.g., BHT) during storage.
- Byproduct Formation :
- Optimize stoichiometry (sulfonyl chloride:amine = 1:1.05).
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfonic acid derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the dimethylamino group may interact with the active site of enzymes, inhibiting their function, while the methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects
- Dimethylamino vs. Nitro or Amino Groups: The dimethylamino group in the target compound increases lipophilicity and basicity compared to nitro (e.g., N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide ) or amino groups (e.g., 2-(4-Aminophenyl)-N-Methylethanesulfonamide ).
- Methoxy Position :
Backbone Modifications
- Ethanesulfonamide vs. Ethenesulfonamide :
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
